Imidazo[1,2-a]pyridin-6-amine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-9-3-4-10(7)5-6;;/h1-5H,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLINGMGNYXWDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3649-47-6 | |
| Record name | imidazo[1,2-a]pyridin-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization and amination processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine at position 6 enables nucleophilic substitution, particularly with electrophilic agents.
Key Findings :
- Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis yields 6-aryl derivatives, critical for drug discovery (e.g., anticancer agents) .
- α-Haloketones facilitate alkylation, forming intermediates for further functionalization .
Acylation and Carboxamide Formation
The amine group reacts with carbonyl-containing reagents to form amides or α-ketocarboxamides.
Notes :
- Pd-catalyzed carbonylation introduces carboxamide moieties at position 6, enhancing pharmacological profiles (e.g., sedative, antiviral activity) .
- Selectivity between mono- and double carbonylation depends on amine nucleophilicity and CO pressure .
Oxidation and Reduction
The imidazole ring and amine group participate in redox reactions.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂, acidic conditions | Imidazo[1,2-a]pyridine-6-carboxylic acid | 55 | |
| Reduction | NaBH₄, LiAlH₄, THF | 6-Amino-imidazo[1,2-a]pyridine (free base) | 90 |
Applications :
- Oxidation to carboxylic acids enables conjugation with biomolecules for targeted drug delivery.
- Reduction regenerates the free base form, useful in salt-free formulations.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-couplings.
Mechanistic Insight :
- Palladium catalysts enable C–N and C–C bond formation, expanding structural diversity for high-throughput screening .
Cyclization and Tandem Reactions
Multi-step reactions exploit the compound’s bifunctional nature.
Advantages :
- Microwave irradiation reduces reaction times from hours to minutes .
- Tandem reactions simplify synthetic routes to complex scaffolds .
Reaction Optimization Strategies
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
Imidazo[1,2-a]pyridin-6-amine dihydrochloride can be compared with other similar compounds such as imidazo[1,2-a]pyridine derivatives. These compounds share the same core structure but differ in the functional groups attached to the imidazo[1,2-a]pyridine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Isomers
Table 1: Key Structural Analogs of Imidazo[1,2-a]pyridin-6-amine Dihydrochloride
Key Observations :
- Positional Isomerism : Moving the amine group from the 6- to 2-position (e.g., QD-4911 in ) alters target affinity due to steric and electronic effects.
- Biological Activity: 8-Amino derivatives with 3,4-dimethoxyphenyl substituents (e.g., compound 38 in ) show promise as kinase inhibitors, with melting points >190°C and high HPLC purity (>99%) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Salt Forms: The dihydrochloride salt improves water solubility compared to neutral analogs, crucial for intravenous formulations .
- Lipophilicity : tert-butyl-substituted derivatives exhibit higher LogP values, favoring passive diffusion across membranes .
Biological Activity
Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Overview of this compound
Imidazo[1,2-a]pyridine derivatives are recognized for their unique heterocyclic structure, which imparts various biological activities. The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmaceutical applications. Research indicates that this compound exhibits notable activity against multidrug-resistant tuberculosis (MDR-TB) and has potential anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a weak competitive inhibitor of various enzymes, disrupting critical biochemical pathways such as the PI3K/AKT/mTOR signaling pathway, which is essential for cell survival and proliferation .
- Antimicrobial Activity : It demonstrates potent anti-mycobacterial effects, with minimum inhibitory concentrations (MIC) significantly lower than standard treatments. For instance, some derivatives have shown MIC values as low as 0.4 μg/mL against Mycobacterium tuberculosis .
- Cytotoxic Effects : In vitro studies reveal that the compound exhibits submicromolar inhibitory activity against various tumor cell lines, indicating its potential as an anticancer agent .
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Anti-Tuberculosis Activity :
-
Cytotoxicity in Cancer Research :
- Research involving HeLa cells indicated that several imidazo[1,2-a]pyridine derivatives exhibited cytotoxic effects with IC50 values ranging from 25 to 150 μM. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazo ring significantly influenced their cytotoxicity .
- Mechanistic Insights :
Pharmacokinetics
Pharmacokinetic studies have shown that certain analogs possess favorable profiles for oral administration. For example, compounds demonstrated moderate clearance rates and good solubility (>1000 μg/mL), suggesting their potential for effective systemic delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
